C‑Terminal Norleucine Amide as the Core Recognition Motif in Dengue Protease Inhibitors
In a structure‑activity relationship study of dengue protease (DENV NS2B‑NS3) inhibitors, the tripeptide sequence Cap‑Arg‑Lys‑Nle‑NH2 containing the C‑terminal norleucine amide motif served as the reference scaffold [REFS‑1]. Optimization at the C‑terminal position demonstrated that while the reference compound Bz‑Arg‑Lys‑Nle‑NH2 exhibited an IC50 of 13.3 μM, modification to phenylglycine yielded a 4‑fold improvement to IC50 = 3.3 μM [REFS‑1]. This establishes that the Nle‑NH2 motif is a validated, high‑affinity recognition element for the S4 subsite of dengue protease, and that H‑Nle‑NH2.HCl is the direct building block required to incorporate this pharmacophore into novel inhibitor candidates.
| Evidence Dimension | Dengue virus protease (DENV NS2B‑NS3) inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Bz‑Arg‑Lys‑Nle‑NH2: IC50 = 13.3 μM |
| Comparator Or Baseline | Optimized analog (compound 9, phenylglycine): IC50 = 3.3 μM |
| Quantified Difference | 4‑fold lower IC50 (13.3 μM → 3.3 μM) |
| Conditions | In vitro enzymatic assay against dengue protease serotype 2 |
Why This Matters
This demonstrates that the Nle‑NH2 C‑terminal motif provides a validated, high‑affinity binding scaffold; H‑Nle‑NH2.HCl is the essential monomer for constructing this pharmacophore in SPPS workflows.
- [1] Behnam, M. A. M., Nitsche, C., Vechi, S. M., & Klein, C. D. (2014). C‑Terminal Residue Optimization and Fragment Merging: Discovery of a Potent Peptide‑Hybrid Inhibitor of Dengue Protease. ACS Medicinal Chemistry Letters, 5(9), 1037–1042. doi:10.1021/ml500245y View Source
